molecular formula C7H9N3O2 B12909411 2-(1-(Furan-3-yl)ethylidene)hydrazinecarboxamide

2-(1-(Furan-3-yl)ethylidene)hydrazinecarboxamide

Cat. No.: B12909411
M. Wt: 167.17 g/mol
InChI Key: KGHRYSFUNPNFBA-WEVVVXLNSA-N
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Description

2-(1-(Furan-3-yl)ethylidene)hydrazinecarboxamide is a heterocyclic compound with the molecular formula C₇H₉N₃O₂. It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a hydrazinecarboxamide group.

Preparation Methods

The synthesis of 2-(1-(Furan-3-yl)ethylidene)hydrazinecarboxamide typically involves the reaction of acetyl-containing furan-3-carboxylates with substituted hydrazines in an alcohol solution. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired hydrazone product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-(1-(Furan-3-yl)ethylidene)hydrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced derivatives.

    Substitution: The furan ring and hydrazinecarboxamide group can participate in substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1-(Furan-3-yl)ethylidene)hydrazinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-(Furan-3-yl)ethylidene)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazinecarboxamide group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

2-(1-(Furan-3-yl)ethylidene)hydrazinecarboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities, highlighting the uniqueness of each compound.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

[(E)-1-(furan-3-yl)ethylideneamino]urea

InChI

InChI=1S/C7H9N3O2/c1-5(9-10-7(8)11)6-2-3-12-4-6/h2-4H,1H3,(H3,8,10,11)/b9-5+

InChI Key

KGHRYSFUNPNFBA-WEVVVXLNSA-N

Isomeric SMILES

C/C(=N\NC(=O)N)/C1=COC=C1

Canonical SMILES

CC(=NNC(=O)N)C1=COC=C1

Origin of Product

United States

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